molecular formula C21H25N3O4 B15148823 N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B15148823
M. Wt: 383.4 g/mol
InChI Key: KFOYJAKVDLEHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of phenylpiperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable amine with an appropriate alkylating agent under controlled conditions.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The acetylated piperazine is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide and piperazine rings, which imparts distinct pharmacological properties. Its dual methoxy groups on the benzamide ring may contribute to its enhanced binding affinity and selectivity towards certain biological targets.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H25N3O4/c1-15(25)23-8-10-24(11-9-23)18-6-4-17(5-7-18)22-21(26)16-12-19(27-2)14-20(13-16)28-3/h4-7,12-14H,8-11H2,1-3H3,(H,22,26)

InChI Key

KFOYJAKVDLEHOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.